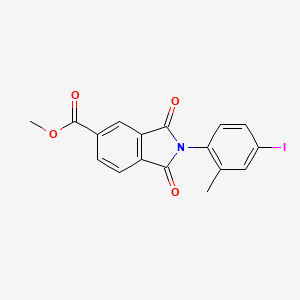
Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodine atom, a methyl group, and a dioxoisoindole moiety. Its molecular formula is C17H12INO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps. One common method starts with the iodination of 2-methylphenol to produce 4-iodo-2-methylphenol. This intermediate is then subjected to a series of reactions, including esterification and cyclization, to form the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The key steps include the iodination of 2-methylphenol, followed by esterification and cyclization. The use of continuous flow reactors can enhance the efficiency and yield of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated products.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The iodine atom and the dioxoisoindole moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methylphenol: Shares the iodine and methyl groups but lacks the dioxoisoindole moiety.
2-Iodophenol: Similar iodine substitution but different positioning and lack of additional functional groups.
4-Iodoanisole: Contains an iodine atom and a methoxy group instead of a methyl group.
Uniqueness
Methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of an iodine atom, a methyl group, and a dioxoisoindole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H12INO4 |
|---|---|
Molecular Weight |
421.18 g/mol |
IUPAC Name |
methyl 2-(4-iodo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C17H12INO4/c1-9-7-11(18)4-6-14(9)19-15(20)12-5-3-10(17(22)23-2)8-13(12)16(19)21/h3-8H,1-2H3 |
InChI Key |
OZEGEYUBQWGRSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


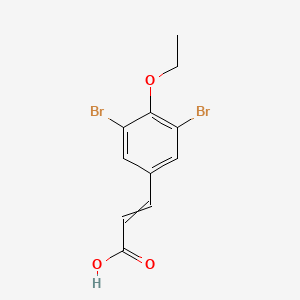
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]butanediamide](/img/structure/B12459827.png)
![3,5-Bis{[(3,5-dinitrophenyl)carbonyl]amino}benzoic acid](/img/structure/B12459833.png)
![N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12459839.png)

![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12459852.png)
![2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide](/img/structure/B12459864.png)
![N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide](/img/structure/B12459871.png)
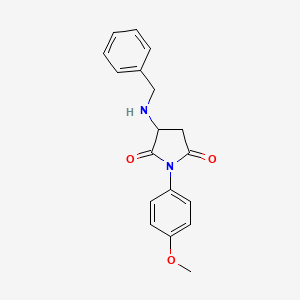
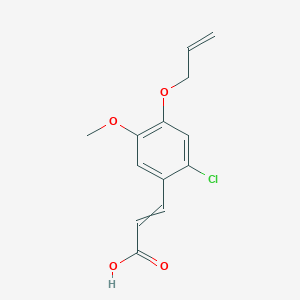
![2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B12459881.png)
![5-(4-ethoxybenzyl)-1,3-dimethyl-5-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459895.png)
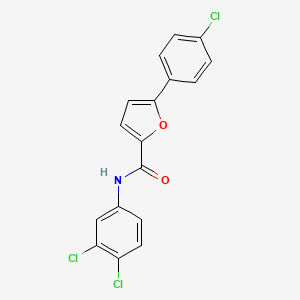
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12459906.png)
